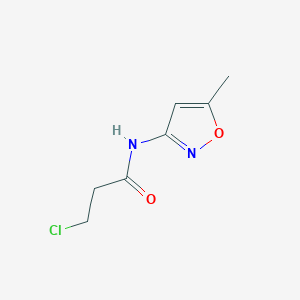![molecular formula C20H18N4O2S B2707694 7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242882-98-9](/img/structure/B2707694.png)
7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Immunomodulatory Applications
Compounds with structures related to the queried chemical, such as osthole, demonstrate multiple pharmacological actions, including neuroprotective and immunomodulatory effects. These properties are attributed to the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing potential therapeutic applications in neurological disorders and immune regulation (Zhong-rong Zhang et al., 2015).
Antimicrobial and Antioxidant Properties
Similar compounds, particularly parabens and benzothiazoles, are known for their antimicrobial properties, making them useful as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Additionally, the antioxidant activity of certain triazoles and related compounds has been extensively studied, indicating their potential in protecting against oxidative stress-related damage (Camille Haman et al., 2015).
Anticancer Applications
The search for novel anticancer agents has led to the investigation of triazoles and benzothiazoles for their potential antitumor effects. These compounds can interact with various biological targets, including DNA, to inhibit cancer cell growth. Their structural diversity allows for the exploration of different mechanisms of action, offering a rich source of new compounds for cancer therapy (K. Pluta et al., 2011).
Antimalarial and Antituberculosis Activity
Compounds containing triazole and benzothiazole moieties have been evaluated for their antimalarial and antituberculosis activities, demonstrating significant and selective in vitro activity. These findings support the potential of such compounds in the treatment of infectious diseases, including drug-resistant strains (A. Wright et al., 1996).
Environmental Applications
Additionally, derivatives of triazoles and related compounds have been studied for their roles in environmental protection, particularly in the degradation and transformation of organic pollutants. Their ability to act as redox mediators enhances the efficiency of enzymatic degradation processes, indicating their potential in wastewater treatment and pollution remediation (Maroof Husain & Q. Husain, 2007).
properties
IUPAC Name |
7-(2-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-7-3-4-8-15(14)13-27-20-22-21-18-19(25)23(11-12-24(18)20)16-9-5-6-10-17(16)26-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNVEXKVCVIYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)

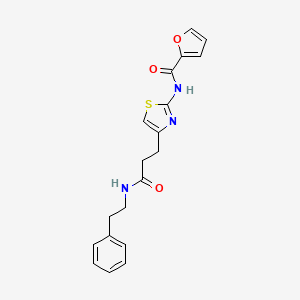

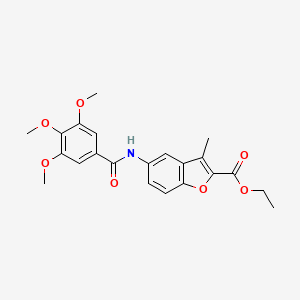
![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)
![2,3-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2707619.png)
![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)
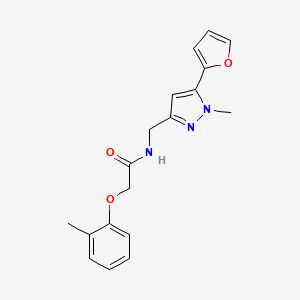

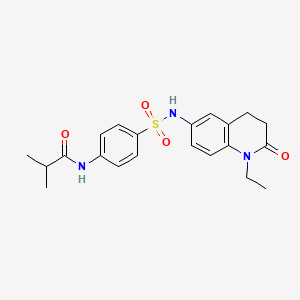
![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
